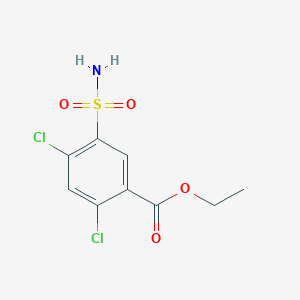

Ethyl 2,4-dichloro-5-sulfamoylbenzoate

Overview

Description

Ethyl 2,4-dichloro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two chlorine atoms, a sulfamoyl group, and an ethyl ester group attached to a benzoic acid core .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dichloro-5-sulfamoylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2,4-dichloro-5-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-5-sulfamoylbenzoic acid.

Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dichloro-5-sulfamoylbenzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to be utilized in the development of:

- Diuretics : The compound is part of a class of sulfonamides known for their ability to inhibit carbonic anhydrase, an enzyme involved in fluid regulation and electrolyte balance. This inhibition can lead to increased urine output, making it useful in treating conditions like hypertension and edema.

- Antihypertensive Agents : By modulating enzyme activity, this compound may help lower blood pressure through vasodilation and reduced vascular resistance.

Biological Studies

Research has focused on the biological activity of this compound, particularly its role as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition : The compound has shown high affinity for certain isoforms of carbonic anhydrase, suggesting potential therapeutic applications in treating conditions such as glaucoma and cancer . The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting its function.

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry:

- Organic Synthesis : It is utilized as a reagent in the synthesis of specialty chemicals. Its reactive functional groups enable it to participate in various chemical reactions, facilitating the production of complex organic molecules.

- Development of Agrochemicals : The compound's structure allows for modifications that can lead to the creation of new agrochemicals with enhanced efficacy against pests and diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The sulfamoyl group plays a crucial role in this inhibitory activity by forming strong hydrogen bonds with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Ethyl 2,4-dichloro-5-sulfamoylbenzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,4-Dichloro-5-sulfamoylbenzoic acid: The acid form of the compound, lacking the ester group.

2,4-Dichloro-5-aminobenzoate: The reduced form of the compound with an amine group instead of a sulfamoyl group.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester group, which influences its solubility and reactivity in various chemical processes .

Biological Activity

Ethyl 2,4-dichloro-5-sulfamoylbenzoate (CAS Number: 4793-25-3) is an organic compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with chlorine substitutions at the 2 and 4 positions and a sulfamoyl group at position 5. Its molecular formula is , with a molecular weight of approximately 298.14 g/mol. The compound's structure is significant as it enhances its biological activity compared to simpler sulfonamides.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.14 g/mol |

| CAS Number | 4793-25-3 |

| LogP | 3.60 |

This compound primarily acts as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial for various physiological processes, including respiration and acid-base balance. The compound exhibits a high affinity for specific isoforms of CAs, which suggests its potential utility in treating conditions such as glaucoma and certain types of cancer .

Inhibition of Carbonic Anhydrases

The inhibition profile of this compound indicates its effectiveness against several CA isoforms. Research has shown that this compound selectively inhibits carbonic anhydrase II (CA II) and carbonic anhydrase IX (CA IX), both of which are implicated in disease processes:

- CA II : Involved in normal physiological functions and linked to conditions like glaucoma.

- CA IX : Overexpressed in various tumors, making it a target for anticancer therapies.

The selectivity for these isoforms enhances the therapeutic potential while minimizing side effects associated with broader CA inhibition .

Case Studies and Research Findings

- Antiglaucoma Activity : Studies have demonstrated that inhibitors like this compound can reduce intraocular pressure by inhibiting CA II activity, thus offering a potential treatment for glaucoma .

- Anticancer Potential : Research indicates that CA IX inhibitors can impede tumor growth by disrupting the acid-base balance in cancer cells. This compound's selective inhibition of CA IX positions it as a candidate for further investigation in oncology .

- Diuretic Effects : Similar compounds in the sulfonamide class have been used as diuretics due to their ability to inhibit renal carbonic anhydrases. This compound may exhibit similar properties, warranting exploration in treating edema and heart failure .

Comparative Analysis with Related Compounds

The following table compares this compound with other sulfonamide derivatives based on their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorinated benzoate with sulfamoyl group | High affinity for CA II and CA IX |

| Acetazolamide | Sulfonamide derivative with different core | Used as a diuretic; effective against altitude sickness |

| Sulfanilamide | Contains a basic sulfonamide structure | First synthetic antibacterial drug |

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXBNLARBXRUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356670 | |

| Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4793-25-3 | |

| Record name | Ethyl 5-(aminosulfonyl)-2,4-dichlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4793-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.